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Introduction:

Jingzhaotoxin-Ill (JZTX-III) is a 36-residue peptide cardiotoxin originally isolated from the
venom of the Chinese tarantula Chilobrachys jingzhao.[1][2][3] It is a promising candidate for
drug development due to its specific inhibitory effects on the human voltage-gated potassium
channel subtype hKv2.1 and the sodium channel subtype hNav1l.5, which are predominantly
expressed in cardiac myocytes.[1][2][3] Natural extraction from venom yields insufficient
quantities for extensive research and clinical applications, making recombinant expression a
critical alternative.[1][2][3] This document outlines a detailed protocol for the efficient
expression and purification of bioactive recombinant Jingzhaotoxin-lll (rJZTX-11I) in
Escherichia coli.

The expression of disulfide-bond-rich peptides like JZTX-III in the reducing cytoplasmic
environment of typical E. coli strains like BL21 (DE3) is often challenging, leading to misfolding
and aggregation.[1][4] To overcome this, the use of specialized strains such as SHuffle T7
Express, which has a more oxidizing cytoplasm, is recommended to facilitate correct disulfide
bond formation.[1][3] Furthermore, the utilization of a fusion tag, such as Small Ubiquitin-like
Modifier (SUMO), can enhance protein solubility and expression.
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A summary of the quantitative data for the recombinant expression of JZTX-IIl in E. coli is
presented below.

Parameter Value Reference

Galactose auto-induction

Expression System [1][2][3]
system

Host Strain E. coli SHuffle T7 Express [11[2][3]

Expression Vector pWS-SUMO-JZTX-III [1]

Fusion Tag His6-SUMO [1]

o Ni-NTA Affinity

Purification Method [1112][3]

Chromatography
) ) 12.1 mg/L of purified bioactive

Final Yield [1][2][3]
rJZTX-I

Bioactivity (IC50) 348 nM (on hNavl1.5 channels)

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the
recombinant expression and purification of JZTX-III.

Construction of the Expression Vector (pWS-SUMO-
JZTX-III)

o Gene Synthesis and Cloning: The gene sequence encoding Jingzhaotoxin-lll is synthesized
with codon optimization for E. coli expression. The synthesized gene is then cloned into a
suitable expression vector, such as pWS, containing a His6-SUMO fusion tag upstream of
the multiple cloning site. A terminal codon should be included at the 3'-end of the JZTX-IlI
gene.[3]

» Vector Verification: The integrity of the final recombinant plasmid (pWS-SUMO-JZTX-1lI) is
confirmed by DNA sequencing.[3]
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Transformation of E. coli

e Host Strain: The chemically competent E. coli SHuffle T7 Express cells are used for
transformation.[1]

e Transformation Protocol:

[e]

Thaw a 50 pL aliquot of competent cells on ice.

o Add 1-5 pL of the pWS-SUMO-JZTX-III plasmid to the cells.

o Incubate on ice for 30 minutes.

o Heat-shock the cells at 42°C for 45-90 seconds.[5]

o Immediately transfer the tube back to ice for 2 minutes.

o Add 250-950 pL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

o Plate the transformed cells on a Luria-Bertani (LB) agar plate containing the appropriate
antibiotic for selection.

o Incubate the plate overnight at 30°C.[1]

Expression of Recombinant JZTX-III

o Starter Culture: Inoculate a single colony of the transformed E. coli SHuffle T7 Express into
5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 30°C with shaking
at 220 rpm.

e Auto-induction:

o Inoculate a larger volume of ZYM-505 auto-induction medium with the overnight starter
culture (e.g., at a 1:100 ratio).[1][3]

o The ZYM-505 medium consists of 1% N-Z-amine AS, 0.5% yeast extract, 25 mmol/L
Na2HPO4, 25 mmol/L KH2PO4, 50 mmol/L NH4CI, 5 mmol/L Na2S04, 2 mmol/L MgS0O4,
0.5% glycerol, and 0.05% glucose.[3]
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o Incubate the culture at 30°C with vigorous shaking (220 r/min).[1]
o Monitor cell growth by measuring the optical density at 600 nm (OD600).

o Harvest the cells when the OD600 stops increasing, typically by centrifugation.

Cell Lysis and Purification

e Cell Lysis:

o Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCI, NaCl, and
protease inhibitors).

o Lyse the cells by sonication or using a French press.
o Clarify the lysate by centrifugation to remove cell debris.
e In situ Purification using Ni-NTA Affinity Chromatography:

o Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with binding buffer.

[1]

o Wash the column with a wash buffer containing a low concentration of imidazole to
remove non-specifically bound proteins.

o Elute the His6-SUMO-JZTX-III fusion protein with an elution buffer containing a high
concentration of imidazole.

o Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the
fusion protein.

Cleavage of the Fusion Tag and Final Purification

e SUMO Protease Cleavage:
o Suspend the Ni-NTA resin with the bound fusion protein in a protease buffer.[1][3]

o Add SUMO protease to a final concentration of 20 U/mg of fusion protein.[1][3]
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o Incubate the cleavage reaction overnight at 30°C with shaking.[1][3]

o Separate the cleaved rJZTX-Ill from the His6-SUMO tag and the protease by
centrifugation, as the tag and protease will remain bound to the Ni-NTA resin.[1]

e Desalination:
o Collect the supernatant containing the rJZTX-IlI.

o Desalt the sample by dialysis overnight against a suitable buffer using a 1 kDa molecular
weight cutoff dialysis tube.[1][3]

e Purity and Identity Confirmation:

o Assess the purity of the final rJZTX-IIl by SDS-PAGE and reverse-phase high-
performance liquid chromatography (RP-HPLC).

o Confirm the molecular weight of the purified protein by mass spectrometry.

Bioactivity Assay

e Whole-cell Patch-clamp Experiments:

o The biological activity of the purified rJZTX-1ll can be assessed by its ability to inhibit the
hNav1.5 sodium channel.

o Transfect human embryonic kidney 293 (HEK293) cells with a plasmid encoding the
hNav1.5 channel.[1]

o Perform whole-cell patch-clamp recordings on the transfected cells 36-72 hours post-
transfection.[1]

o Apply different concentrations of the purified rJZTX-Ill to the cells and measure the
inhibition of the sodium current to determine the IC50 value.

Visualizations
Experimental Workflow
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Caption: Workflow for recombinant expression and purification of JZTX-III.
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Key Steps and Logical Relationships
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Caption: Logical flow of key stages in rJZTX-IIl production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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